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molecular formula C15H10ClF3O B8250132 1-Chloro-2-(trifluoromethyl)-4-(4-vinylphenoxy)benzene

1-Chloro-2-(trifluoromethyl)-4-(4-vinylphenoxy)benzene

Cat. No. B8250132
M. Wt: 298.68 g/mol
InChI Key: KBGFCBNZQULUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975400B2

Procedure details

To a suspension of methyl(triphenyl)phosphonium bromide (5.56 g, 15.57 mmol) in anhydrous tetrahydrofuran (THF) (50 mL) was added BuLi (9.5 ml, 15.20 mmol) dropwise at 0° C. The reaction mixture was turned to clear and stirred for 15 min at 0° C., then a solution of -{[4-chloro-3-(trifluoromethyl)phenyl]oxy}benzaldehyde (4.07 g, 13.54 mmol) in THF (10 mL) was added. The reaction mixture was warmed to rt and stirred for 1 h, quenched by sat. NH4Cl, and then concentrated. The residue was dissolved in ethyl acetate (100 mL), washed with water, and brine, dried over anhydrous sodium sulfate, concentrated. Purification via ISCO afforded the title compound (3.0 g).
Name
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
{[4-chloro-3-(trifluoromethyl)phenyl]oxy}benzaldehyde
Quantity
4.07 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.56 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][C:14]2[CH:21]=CC=C[C:15]=2[CH:16]=O)=[CH:9][C:8]=1[C:22]([F:25])([F:24])[F:23]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[CH:4]([C:3]1[CH:2]=[CH:21][C:14]([O:13][C:10]2[CH:11]=[CH:12][C:7]([Cl:6])=[C:8]([C:22]([F:24])([F:23])[F:25])[CH:9]=2)=[CH:15][CH:16]=1)=[CH2:5] |f:2.3|

Inputs

Step One
Name
Quantity
9.5 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
{[4-chloro-3-(trifluoromethyl)phenyl]oxy}benzaldehyde
Quantity
4.07 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC1=C(C=O)C=CC=C1)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
5.56 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 15 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to rt
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched by sat. NH4Cl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification via ISCO

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=C)C1=CC=C(C=C1)OC1=CC(=C(C=C1)Cl)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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